molecular formula C22H17ClFN3O3S B2502916 N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260623-48-0

N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2502916
CAS No.: 1260623-48-0
M. Wt: 457.9
InChI Key: XQFSUCCJMGRFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O3S and its molecular weight is 457.9. The purity is usually 95%.
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Biological Activity

N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C19H17ClF N3O2S
  • Molecular Weight : Approximately 373.87 g/mol
  • CAS Number : 3815-63-2

The presence of a thienopyrimidine core and various substituents suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance:

  • Case Study : A derivative demonstrated IC50 values below 10 µM against various cancer cell lines, indicating potent cytotoxicity.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in disease processes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for treating neurodegenerative diseases like Alzheimer's. Preliminary data suggest that the compound exhibits moderate inhibition with an IC50 value in the range of 15–25 µM.
EnzymeIC50 Value (µM)Reference
AChE20
Urease12

Antimicrobial Activity

The antibacterial properties of the compound have also been investigated:

  • Case Study : Compounds with similar structures showed moderate to strong activity against Salmonella typhi and Bacillus subtilis. The compound's effectiveness against other strains was less pronounced but still notable.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Binding to active sites of enzymes like AChE leads to inhibition.
  • Cellular Uptake : The lipophilicity of the compound facilitates cellular penetration.
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells contributes to its anticancer effects.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN3O3S/c1-13-10-16(6-7-17(13)24)27-21(29)20-18(8-9-31-20)26(22(27)30)12-19(28)25-11-14-2-4-15(23)5-3-14/h2-10,18,20H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVLATQQDIJTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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